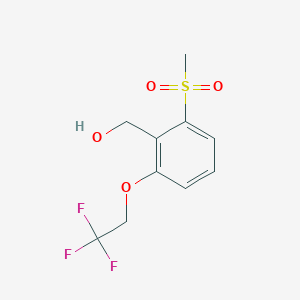![molecular formula C19H28ClN3O2 B2397829 N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2-ethylpyrrolidin-1-yl)-2-oxoacetamide;hydrochloride CAS No. 2418630-11-0](/img/structure/B2397829.png)
N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2-ethylpyrrolidin-1-yl)-2-oxoacetamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2-ethylpyrrolidin-1-yl)-2-oxoacetamide;hydrochloride” is a chemical compound with the molecular weight of 386.92 . It is also known by its IUPAC name, N-((1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl)-2-(isochroman-1-yl)acetamide hydrochloride .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, has been achieved using a radical approach . This method was further used in the formal total synthesis of various compounds .
Molecular Structure Analysis
The InChI code for this compound is 1S/C22H26N2O2.ClH/c23-15-22(17-7-2-1-3-8-17)13-18(14-22)24-21(25)12-20-19-9-5-4-6-16(19)10-11-26-20;/h1-9,18,20H,10-15,23H2,(H,24,25);1H/t18-,20?,22+; .
Chemical Reactions Analysis
The protodeboronation of pinacol boronic esters has been reported to proceed via a radical chain reaction . This reaction is limited to the more expensive catechol boronic esters and works well for 2° alkyl B-esters .
Wissenschaftliche Forschungsanwendungen
Structural Diversity in Pharmaceuticals
Nitrogen heterocycles are critical structural components in pharmaceuticals, with a significant proportion of drugs containing these motifs. An analysis of FDA-approved drugs highlights the prevalence and importance of nitrogen heterocycles, including various substitution patterns and the role of specific nitrogen-containing rings in drug design. This review emphasizes the diversity of nitrogen heterocycles and their substitution patterns, underlining their significance in developing therapeutic agents and understanding their interactions within biological systems (Vitaku, Smith, & Njardarson, 2014).
Metabolic Fate and Toxicology
The metabolic fate of compounds, including transformations and potential toxicological aspects, is crucial for therapeutic applications. Studies on various compounds, including ketamine and related structures, provide insights into metabolic pathways, identifying primary and secondary metabolites, their pharmacokinetics, and potential implications for safety and efficacy in clinical use. These studies help delineate the metabolism of compounds with structural similarities, contributing to the understanding of how such compounds might be processed in the body and their potential effects (Breyer‐Pfaff, 2004).
Antimicrobial Applications and Environmental Impact
Research on antimicrobial compounds, such as parabens, which share functional similarities with the compound , provides insights into the applications and environmental fate of bioactive molecules. These studies explore the occurrence, behavior, and fate of antimicrobial agents in aquatic environments, highlighting the balance between beneficial uses and potential environmental impacts. Such research is pertinent for assessing the broader implications of introducing bioactive compounds into the environment and their sustainability (Haman, Dauchy, Rosin, & Munoz, 2015).
Convergent Mechanisms in Therapeutics
Understanding the pharmacological and therapeutic mechanisms of action is fundamental for leveraging compounds for specific medical applications. Studies on ketamine and classical psychedelics, for example, highlight neuroplasticity as a convergent mechanism underlying their antidepressant effects. Such insights into the molecular and cellular responses induced by bioactive compounds can inform the development of novel therapeutics targeting specific psychiatric conditions (Aleksandrova & Phillips, 2021).
Zukünftige Richtungen
Future research could focus on further exploring the synthesis methods, chemical reactions, and potential applications of this compound. The protodeboronation of pinacol boronic esters, a method used in the synthesis of similar compounds, could be further optimized and expanded to other types of boronic esters .
Eigenschaften
IUPAC Name |
N-[3-(aminomethyl)-3-phenylcyclobutyl]-2-(2-ethylpyrrolidin-1-yl)-2-oxoacetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2.ClH/c1-2-16-9-6-10-22(16)18(24)17(23)21-15-11-19(12-15,13-20)14-7-4-3-5-8-14;/h3-5,7-8,15-16H,2,6,9-13,20H2,1H3,(H,21,23);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYSMESYIDVSIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN1C(=O)C(=O)NC2CC(C2)(CN)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2-ethylpyrrolidin-1-yl)-2-oxoacetamide;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

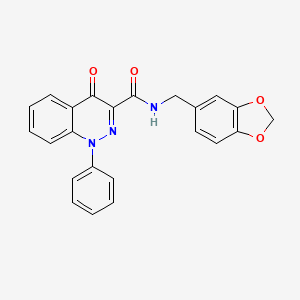
![1-(3-Fluorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2397747.png)
![3-(1H-pyrrol-1-yl)-N'-[(Z)-2-thienylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B2397748.png)
![7-(2,3-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2397751.png)

![7-Tert-butyl-4-methyl-2-propylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2397753.png)
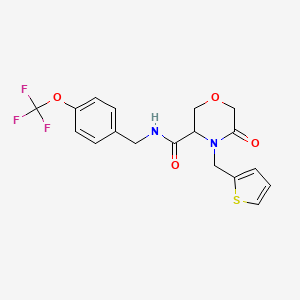
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2397756.png)
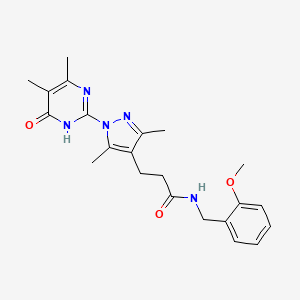
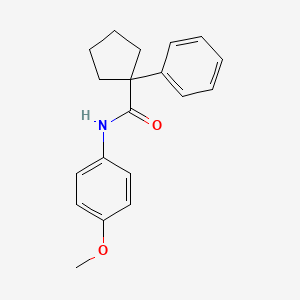
![3-cyclopropyl-1-{1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2397763.png)
![N-(2,3-dimethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2397765.png)

